![molecular formula C20H18ClN3O2S B2486853 2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-60-8](/img/structure/B2486853.png)
2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives are of significant interest in medicinal chemistry due to their versatile pharmacological activities. The synthesis of such compounds involves various strategies, including the reaction of acetoacetamidopyridines with specific reagents, leading to novel compounds with potential bioactive properties.
Synthesis Analysis
The synthesis of dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives often involves multi-step reactions, starting from simple pyridine and pyrimidine precursors. For example, the reaction of 2-acetoacetamidopyridines with phosgene can lead to 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (Yale & Spitzmiller, 1977). These steps are crucial for introducing various functional groups that define the chemical and physical properties of the final compounds.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using a combination of spectroscopic techniques, including UV, IR, PMR, and X-ray crystallography. These methods provide detailed information about the electronic structure, bonding patterns, and overall molecular geometry, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Chemically, dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives can participate in various reactions, including acylation, alkylation, and cycloaddition, leading to a wide array of functionalized compounds. For instance, acylation reactions with acetic anhydride or chloroacetic anhydride can lead to C(2)-acylamino derivatives, demonstrating the compound's versatility in chemical transformations (Steinlin & Vasella, 2009).
Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, including pyrimidines and thiazoles, often involves novel methodologies for constructing complex structures with potential biological activity. For instance, a study by Hassaneen et al. (2001) details a novel synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, showcasing the versatility of pyrimidine chemistry in yielding biologically relevant structures through chemical reactions with various chlorides and acids (Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001). Similarly, research on pyrazolopyrimidines by Rahmouni et al. (2016) demonstrates the synthesis of derivatives with anticancer and anti-inflammatory properties, pointing towards the therapeutic applications of these frameworks (Rahmouni, A., Souiei, S., & Belkacem, M. A., 2016).
Biological Activity
The biological activity of heterocyclic compounds, such as antimicrobial and anticancer properties, is a significant area of research. A study by Bhuiyan et al. (2005) on furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines revealed antimicrobial potential, suggesting the relevance of these compounds in developing new antimicrobial agents (Bhuiyan, M. H., Rahman, K., & Hossain, M., 2005). Another study focused on thiazolopyrimidine derivatives showcases the antinociceptive and anti-inflammatory properties of these compounds, further emphasizing the potential of heterocyclic compounds in medicinal chemistry (Selvam, T., Karthik, V., & Kumar, V. P., 2012).
Antiviral Properties
Specifically, for compounds related to the structure , research by Okazaki et al. (2015) on benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives identified novel antiviral agents against HIV-1 infection. This study underscores the potential of heterocyclic compounds in addressing viral infections and highlights the importance of structural modifications to enhance biological activity (Okazaki, S., Mizuhara, T., & Shimura, K., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-benzylsulfanylacetyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-18-22-17-8-9-23(11-16(17)20(26)24(18)10-15)19(25)13-27-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKLZRAIOMEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

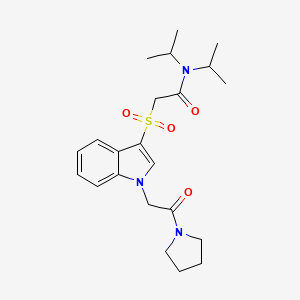
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

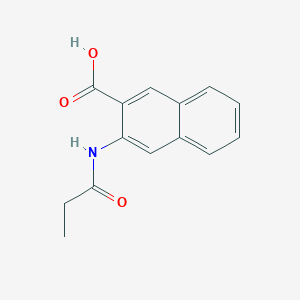
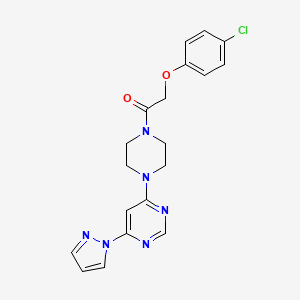
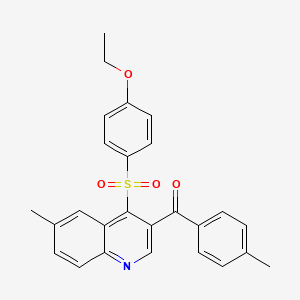
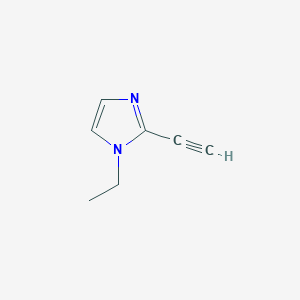
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
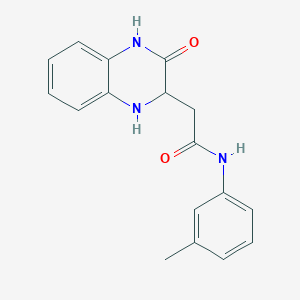


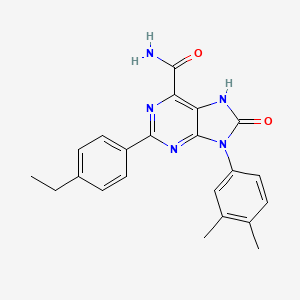
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)